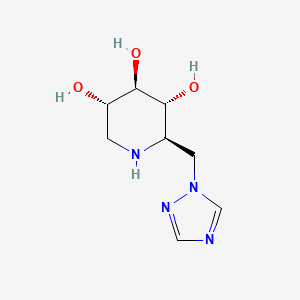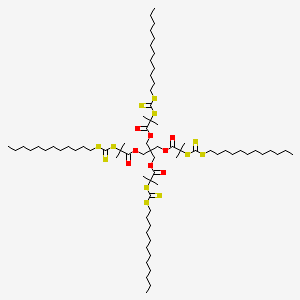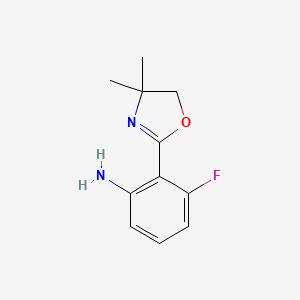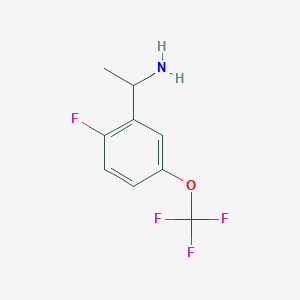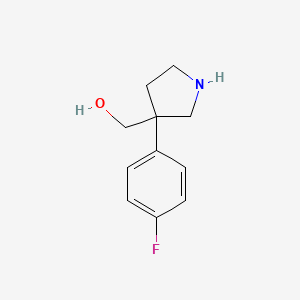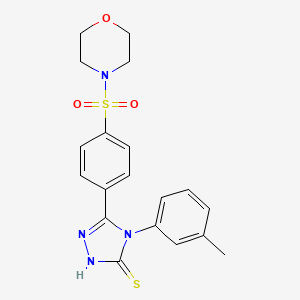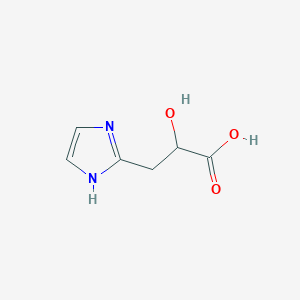
1-(3-Chloroisoxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroisoxazol-5-yl)ethanone is a chemical compound that belongs to the isoxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropiolic acid with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloroisoxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloroisoxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloroisoxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The molecular targets and pathways involved vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, which shares the same five-membered ring structure.
Thiazole: A similar heterocyclic compound containing sulfur instead of oxygen.
Oxazole: Another related compound with an oxygen atom in the ring but lacking the chlorine substituent.
Uniqueness
1-(3-Chloroisoxazol-5-yl)ethanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its interaction with biological targets .
Propiedades
Fórmula molecular |
C5H4ClNO2 |
|---|---|
Peso molecular |
145.54 g/mol |
Nombre IUPAC |
1-(3-chloro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4ClNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3 |
Clave InChI |
HWSFCNIVSUSBTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


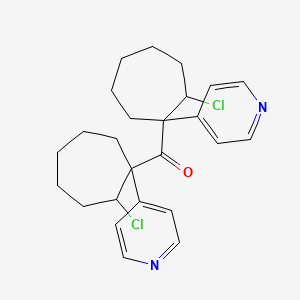

![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
